4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid, also known as DCA (dichloroacetate), is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Wirkmechanismus
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is responsible for converting pyruvate into acetyl-CoA, a key molecule in the mitochondrial metabolism. By inhibiting PDK, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid increases the activity of PDH, leading to an increase in mitochondrial metabolism and a decrease in cancer cell growth.
Biochemical and Physiological Effects
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to have various biochemical and physiological effects in different diseases. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity by increasing the uptake of glucose in the muscles and liver. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress, leading to a decrease in neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ability to penetrate the blood-brain barrier. However, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid also has some limitations, including its instability in aqueous solutions and its potential to interfere with other metabolic pathways.
Zukünftige Richtungen
There are several future directions for 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid research, including the development of more stable and potent analogs, the identification of biomarkers for patient selection, and the optimization of dosing and administration schedules. Additionally, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid may have potential applications in other diseases, including cardiovascular disease and infectious diseases. Further research is needed to fully understand the therapeutic potential of 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid in these diseases.
In conclusion, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders. Through its inhibition of PDK and activation of PDH, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism, leading to various biochemical and physiological effects. While 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
Synthesemethoden
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid can be synthesized through the reaction of chloroacetic acid with sodium hydroxide and sodium dichloroacetate. The resulting product is then purified through various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been studied for its potential therapeutic effects in various diseases, including cancer, metabolic disorders, and neurological disorders. In cancer, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to inhibit the growth of cancer cells by targeting the mitochondrial metabolism. In metabolic disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to improve mitochondrial function and reduce oxidative stress.
Eigenschaften
IUPAC Name |
4-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-17(6-2-3-13(19)20)8-12(18)16-9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXNVGFVDJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.